molecular formula C16H11IN4OS B294497 6-(2-Iodophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Iodophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer: B294497
Molekulargewicht: 434.3 g/mol
InChI-Schlüssel: RDZSCCIBXFCPGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Iodophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique properties make it a valuable tool for researchers in different fields.

Wirkmechanismus

The mechanism of action of 6-(2-Iodophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been shown to selectively bind to specific targets in cells, such as GABA-A receptors and adenosine receptors. This binding can lead to various biochemical and physiological effects, which make it a valuable tool for studying the function of these receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific target it is binding to. For example, its binding to GABA-A receptors can lead to anxiolytic and sedative effects, while its binding to adenosine receptors can lead to anti-inflammatory and neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 6-(2-Iodophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments are its high selectivity and potency, which make it a valuable tool for studying specific biological processes. However, its limitations include its complex synthesis method, which requires expertise in organic chemistry, and its potential toxicity, which requires careful handling in experiments.

Zukünftige Richtungen

There are several future directions for research on 6-(2-Iodophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further study its mechanism of action and its potential applications in drug discovery. Another direction is to explore its potential applications in neuroscience, such as studying the function of specific receptors in the brain. Additionally, there is a need for further research on the toxicity and safety of this compound, which is essential for its potential use in clinical settings.
In conclusion, this compound is a valuable tool for scientific research due to its unique properties and selective binding to specific targets in cells. Its potential applications in various fields make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action, toxicity, and potential clinical applications.

Synthesemethoden

The synthesis of 6-(2-Iodophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that requires expertise in organic chemistry. The most commonly used method involves the reaction of 2-iodoaniline and 2-methoxybenzoyl chloride with thiourea and sodium hydroxide in the presence of a solvent such as ethanol or acetonitrile. The resulting product is then purified through various techniques such as column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

The unique structure of 6-(2-Iodophenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole makes it a valuable tool for scientific research. This compound has been used in various studies such as cancer research, drug discovery, and neuroscience. Its ability to selectively bind to specific targets in cells makes it a powerful tool for studying various biological processes.

Eigenschaften

Molekularformel

C16H11IN4OS

Molekulargewicht

434.3 g/mol

IUPAC-Name

6-(2-iodophenyl)-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11IN4OS/c1-22-13-9-5-3-7-11(13)14-18-19-16-21(14)20-15(23-16)10-6-2-4-8-12(10)17/h2-9H,1H3

InChI-Schlüssel

RDZSCCIBXFCPGX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN=C3N2N=C(S3)C4=CC=CC=C4I

Kanonische SMILES

COC1=CC=CC=C1C2=NN=C3N2N=C(S3)C4=CC=CC=C4I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.